

Navigating the Maze of AMOZ Detection: A Comparative Analysis of Commercial ELISA Kits

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Compound of Interest

Compound Name: *Furaltadone*

Cat. No.: *B1232739*

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For researchers, scientists, and drug development professionals, the accurate and reliable detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic **furaltadone**, is paramount for ensuring food safety and regulatory compliance. The enzyme-linked immunosorbent assay (ELISA) has emerged as a high-throughput and cost-effective screening method for AMOZ. However, the market offers a variety of ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of different commercially available ELISA kits for AMOZ detection, supported by publicly available performance data, to aid in the selection of the most suitable kit for your analytical needs.

Quantitative Performance Data Comparison

The selection of an appropriate ELISA kit hinges on its performance metrics. The following table summarizes the key performance characteristics of several commercially available ELISA kits for AMOZ detection. The data has been compiled from various sources, and direct comparison should be made with caution as testing conditions may vary between manufacturers.[\[1\]](#)[\[2\]](#)

Feature	R-Biopharm RIDASC REEN® AMAZ	Elabscience® E-FS- E002	Kwinbo n® KA0020 5H	Assay Genie® FSES00 02	MyBioSource® MBS707 299	Taiwan Advanced Bio- Pharmaceutical Inc. 101023 G	Europroxima
Assay Principle	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive Inhibition ELISA	Competitive ELISA	Competitive ELISA
Sensitivity (Limit of Detection - LOD)	Fish: ~0.04 ppb, Shrimp: ~0.03 ppb, Meat (bovine, poultry): ~0.04 ppb, Meat (porcine): ~0.065 ppb[1]. Another source states 0.2 ng/g in fish muscle[2] [3].	0.1 ppb in various matrices[2].	0.05 ppb[1].	0.05 ppb[1].	Data not specified.	0.1 ppb in Fish, Shrimp, Chicken, Whole egg, Milk, Honey[4].	Data not specified.

Specificity (Cross-Reactivity)	Specific for AMOZ[2].	AMOZ: 100%, AOZ: <0.1%, AHD: <0.1%, SEM: <0.1%[1][2].	Data not specified.	Furaltadone metabolite: 100%, Furazolidone metabolite: <0.1%, Aminohydroxydantoin Hydrochloride: <0.1%, Nitrofurazone metabolite: <0.1%[1].	Data not specified.	2-NP-AMOZ: 100%, 2-NP-AOZ: <0.1%, 2-NP-AHD: <0.1%, 2-NP-SEM: <0.1%[4].	Data not specified.
Recovery Rate	98-114% in fortified fish muscle[2][3].	75-85% depending on matrix[2].	Data not specified.	85% ± 25% in various matrices[2].	Data not specified.	70 ~ 120% in various matrices[4].	Data not specified.

Note: "ppb" (parts per billion) is equivalent to "ng/mL" or "ng/g". Data for some parameters were not readily available in the public domain for all kits.

Experimental Protocol: A Generalized Approach

The majority of the compared ELISA kits are based on the principle of competitive ELISA. A generalized experimental protocol for a competitive AMOZ ELISA is outlined below. It is crucial to adhere to the specific instructions provided with the chosen kit, as details may vary between manufacturers.[1][2]

I. Sample Preparation and Derivatization

- Homogenization: Homogenize tissue samples (e.g., muscle, liver, fish, shrimp) in a suitable buffer. For liquid samples like milk, a centrifugation step may be necessary to remove fat.[\[1\]](#)
- Hydrolysis: The homogenized sample is subjected to acid hydrolysis to release the tissue-bound AMOZ.
- Derivatization: A derivatization reagent, typically 2-nitrobenzaldehyde, is added to the sample along with an acidic solution (e.g., HCl). This reaction converts AMOZ to its derivative, 2-nitrophenyl-AMOZ (2-NP-AMOZ), which can be detected by the antibodies in the ELISA kit.[\[1\]](#)[\[5\]](#)
- Extraction: The 2-NP-AMOZ is then extracted using an organic solvent like ethyl acetate.
- Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a sample dilution buffer provided with the kit.

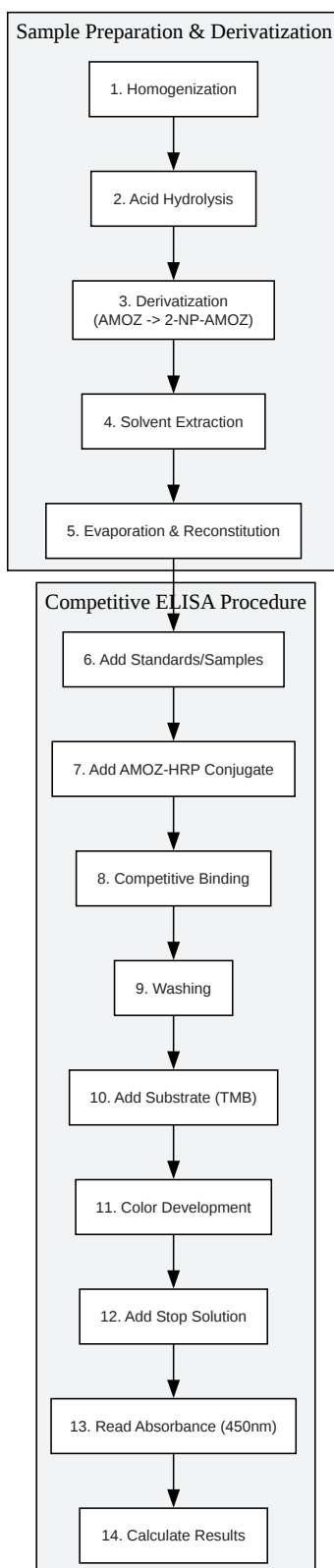
II. ELISA Procedure

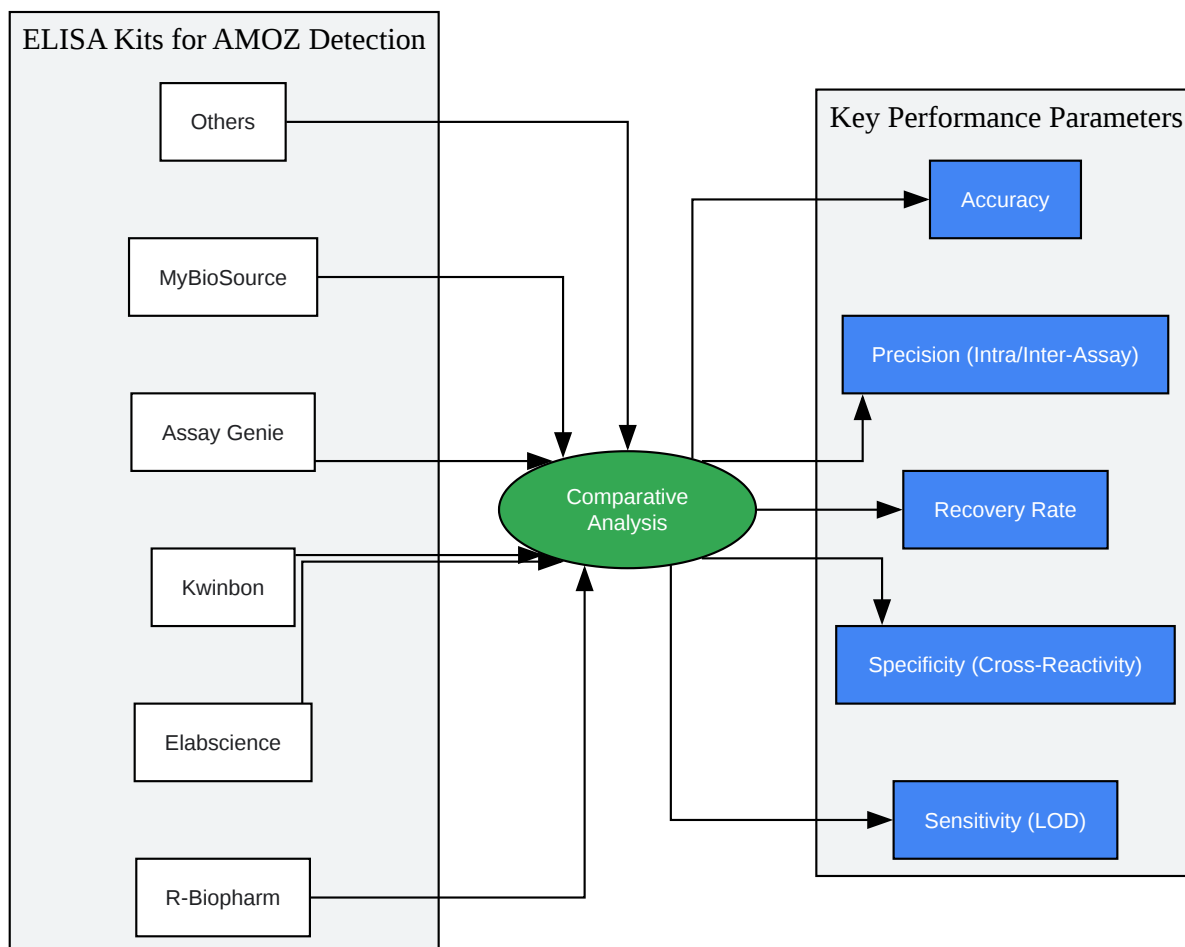
- Standard and Sample Addition: Add a specific volume of the prepared standards and samples to the wells of the microtiter plate pre-coated with anti-AMOZ antibodies.
- Conjugate Addition: Add the AMOZ-enzyme (commonly Horseradish Peroxidase - HRP) conjugate to each well.[\[6\]](#)[\[7\]](#)
- Competitive Reaction: During incubation, the free 2-NP-AMOZ in the samples and standards competes with the AMOZ-enzyme conjugate for binding to the limited number of antibody sites on the plate.[\[1\]](#)[\[6\]](#)
- Washing: The plate is washed multiple times to remove any unbound reagents.[\[1\]](#)
- Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme bound to the plate catalyzes the conversion of the substrate, resulting in a color change.[\[1\]](#)
- Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction, which typically changes the color from blue to yellow.[\[1\]](#)

- **Absorbance Measurement:** The absorbance of each well is read at a specific wavelength (usually 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.[\[1\]](#)[\[7\]](#)
- **Calculation:** A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations. The concentration of AMOZ in the samples is then determined by interpolating their absorbance values from the standard curve.[\[1\]](#)

Visualizing the Workflow and Comparative Logic

To better understand the experimental process and the basis of comparison, the following diagrams have been generated.





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